2-(4-chlorophenoxy)-2-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
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Overview
Description
Scientific Research Applications
Antimicrobial Properties
Compounds with structures incorporating elements such as triazole and thiophene have been synthesized and tested for their antimicrobial activity. For example, a study focused on the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment demonstrated that these compounds possess antibacterial and antifungal activities (Baranovskyi et al., 2018). Such findings suggest that compounds with similar structural motifs could be explored for potential antimicrobial applications.
Anticancer Activity
The inclusion of triazole and thiophene in compound structures has also been linked to anticancer properties. In a study, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety were evaluated as potent anticancer agents, with some compounds showing significant activity against specific cancer cell lines (Gomha et al., 2017). This indicates the potential for similar compounds to be used in the development of new anticancer drugs.
Synthesis and Structural Characterization
Research has also focused on the synthesis and structural characterization of compounds with complex structures, including those containing fluorophenyl, triazole, and thiophene groups. These studies often aim to elucidate the molecular structure and properties through methods like crystal diffraction, indicating the importance of such compounds in the development of materials with specific physical and chemical properties (Kariuki et al., 2021).
Mechanism of Action
Target of action
The compound “2-(4-chlorophenoxy)-2-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide” contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs
Mode of action
The mode of action of this compound would depend on its specific targets. For example, if it targets a particular enzyme, it might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical pathways
The affected pathways would depend on the compound’s specific targets. If the compound targets an enzyme involved in a particular biochemical pathway, it could potentially disrupt that pathway .
Pharmacokinetics
The presence of the thiazole ring could potentially influence these properties .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it inhibits a particular enzyme, it could lead to changes in the levels of the enzyme’s substrates and products .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-17(2,24-14-7-5-12(18)6-8-14)16(23)19-10-13-11-22(21-20-13)15-4-3-9-25-15/h3-9,11H,10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSIJQQEPGUAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CN(N=N1)C2=CC=CS2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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